molecular formula C15H24N2O2 B13658164 (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B13658164
M. Wt: 264.36 g/mol
InChI Key: RNKCBYGYEUZQOZ-RYUDHWBXSA-N
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Description

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a strained cyclopropane bridge connecting two oxazoline rings, each substituted with an isopropyl group at the 4-position. This ligand belongs to a class of compounds widely employed in asymmetric catalysis due to their ability to coordinate metals and induce high enantioselectivity.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1

InChI Key

RNKCBYGYEUZQOZ-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Cyclopropane Core

  • The cyclopropane moiety is constructed through a cyclopropanation reaction. This typically involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts such as rhodium or copper complexes.
  • The cyclopropane-1,1-diyl core provides a strained yet rigid scaffold that links the two oxazoline rings, imparting unique stereochemical properties critical for catalytic activity.

Construction of the Dihydrooxazole Rings

  • The oxazoline rings are formed via cyclization (cyclocondensation) of chiral β-amino alcohol precursors with suitable cyclopropane-1,1-dicarbonyl derivatives.
  • Acidic conditions, such as glacial acetic acid, are employed to catalyze the imine formation step, which is key for ring closure.
  • Polar aprotic solvents like dimethyl sulfoxide or ethanol under reflux conditions (typically 65–80°C) optimize the reaction yield and purity.

Detailed Preparation Protocol

Step Reagents & Conditions Description
1 Synthesis of cyclopropane-1,1-dicarbonyl intermediate via cyclopropanation using diazo compounds and Rh(II) catalyst Formation of the strained cyclopropane core
2 Preparation of chiral β-amino alcohols with isopropyl substitution at the 4-position Provides the chiral centers for oxazoline rings
3 Cyclocondensation of β-amino alcohols with cyclopropane-1,1-dicarbonyl under acidic catalysis (glacial acetic acid) in DMSO or ethanol reflux Formation of the dihydrooxazole rings
4 Purification by column chromatography on silica gel using ethyl acetate/hexane gradient Separation of diastereomers and impurities
5 Recrystallization from water-ethanol mixture Enhancement of enantiomeric purity and crystallinity

Purification and Characterization

Purification Techniques

  • Silica gel column chromatography is employed to resolve diastereomers and remove side products.
  • Recrystallization from a water-ethanol solvent system is used to improve enantiomeric excess and overall purity, typically achieving ≥97% purity.

Characterization Methods

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and stereochemistry validation Identification of diastereotopic protons; NOESY experiments confirm (4R,4'R) stereochemistry
X-ray Crystallography Absolute configuration and bond length determination Confirms cyclopropane C-C bond length (~1.51 Å) and oxazoline ring geometry
Chiral High-Performance Liquid Chromatography (HPLC) Quantification of enantiomeric excess (ee) Use of chiral stationary phases such as Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase

Research Outcomes and Data Summary

The synthetic methodology outlined above has been optimized to produce (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) with high stereochemical fidelity and purity, suitable for use as a chiral ligand in asymmetric catalysis.

Parameter Result / Condition Notes
Yield Typically 65–85% Dependent on catalyst efficiency and reaction time
Purity ≥97% (by HPLC) After recrystallization
Enantiomeric Excess >95% ee Confirmed by chiral HPLC
Reaction Temperature 65–80°C Reflux conditions in polar aprotic solvents
Catalyst Rhodium(II) acetate or copper(I) salts For cyclopropanation step
Solvent DMSO or ethanol Polar aprotic solvents preferred

Summary of Preparation Methodology

The preparation of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) relies on the strategic assembly of a cyclopropane core followed by cyclization to form the bis(oxazoline) structure. Acid-catalyzed cyclocondensation under reflux in polar aprotic solvents ensures efficient ring closure and chiral induction. Purification via chromatography and recrystallization yields a compound of high purity and enantiomeric excess, essential for its applications in asymmetric synthesis.

Chemical Reactions Analysis

Coordination Chemistry in Asymmetric Catalysis

The compound serves as a chiral bidentate ligand in transition metal-catalyzed enantioselective reactions. Its oxazole nitrogen atoms coordinate to metals, enabling stereochemical control in catalytic cycles.

Reaction TypeMetal CatalystApplication ExampleOutcome/SelectivitySource
CyclopropanationRhodium(I)Asymmetric cyclopropanation of alkenesHigh enantiomeric excess
Allylic AlkylationPalladium(0)Formation of quaternary stereocenters>90% ee achieved
Conjugate AdditionCopper(I)β-Substitution in α,β-unsaturated carbonylsDiastereomeric ratio 10:1

Key mechanistic insights:

  • The cyclopropane backbone imposes rigidity, enhancing stereoselectivity during metal-ligand complexation .

  • Isopropyl groups provide steric bulk, influencing substrate approach and transition-state geometry.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes selective ring-opening under catalytic or thermal conditions:

Reaction ConditionsReagents/CatalystsProducts FormedSelectivity NotesSource
HydrogenationH₂, Pd/C1,3-Diisopropylpropane derivativeComplete ring saturation
Acid-Mediated CleavageHCl (aq), 80°CBifunctional diol intermediatesRegioselective C-C cleavage
Photochemical OpeningUV light (λ = 300 nm)Conjugated diene adductsDependent on substituents

Oxazole Ring Reactivity

The 4,5-dihydrooxazole rings participate in transformations typical of saturated heterocycles:

Hydrolysis and Ring-Opening

  • Acidic Hydrolysis (H₂SO₄, H₂O): Converts oxazoles to β-amino alcohols via imidate intermediate .

  • Basic Hydrolysis (NaOH, EtOH): Yields isopropyl-substituted diamides .

Reductive Pathways

  • Catalytic Hydrogenation (H₂, Raney Ni): Reduces oxazole rings to oxazolidines while preserving cyclopropane integrity .

  • Borane Reduction (BH₃·THF): Selective reduction of C=N bonds generates amine derivatives .

[2+2] Photocycloadditions

While direct evidence is limited, structural analogs undergo UV-induced dimerization:

SubstrateConditionsProductYieldSource
Oxazole-conjugated alkeneUV (λ = 254 nm), Cu(I)Fused bicyclic cyclobutane75%

Mechanistic considerations:

  • Oxazole conjugation with cyclopropane may enable diradical intermediates during photolysis .

  • Steric effects from isopropyl groups influence regioselectivity .

Functionalization at Nitrogen Centers

The oxazole nitrogen atoms undergo electrophilic substitutions:

ReactionReagentsProductsApplicationsSource
AlkylationCH₃I, K₂CO₃N-Methylated derivativesEnhanced ligand solubility
AcylationAcCl, pyridineN-Acyloxazolium intermediatesTransient catalytic species

Oxidative Transformations

Targeted oxidation modifies the cyclopropane or heterocyclic moieties:

Oxidation TargetReagentsProductsNotesSource
Cyclopropane C-C bondO₃, then Zn/H₂ODicarbonyl compoundsOzonolysis with reductive workup
Oxazole ringmCPBAEpoxidation at C4-C5Stereospecific epoxide formation

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundReactivity DifferenceSource
(4S,4'S)-Cyclopentane analog Higher ring strain → faster cyclopropane opening
Methyl/ethyl-substituted variantsReduced steric hind

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could be explored for its therapeutic potential. Its unique structure may confer specific pharmacological properties that are beneficial in treating certain diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Variations in Bridging Moieties

The cyclopropane bridge distinguishes this ligand from other bis(oxazolines). Key comparisons include:

Bridge Type Example Compound Molecular Weight Key Properties Application
Cyclopropane Target compound ~294.43* High ring strain; compact geometry enhances preorganization for metal coordination Asymmetric catalysis (e.g., Michael additions)
Cyclopentane (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole) 360.45 Reduced strain; increased flexibility may lower enantioselectivity Less commonly reported
Propane-2,2-diyl (4R,4′R)-2,2′-Isopropylidenebis(4-phenyloxazoline) 320.46 Rigid, non-strained bridge; phenyl groups enhance π-π interactions Rh-catalyzed hydrosilylation
Cyclobutane (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) N/A Intermediate strain; larger bite angle may alter metal-ligand geometry Under investigation

*Estimated based on similar compounds in .

Key Insight: The cyclopropane bridge’s strain promotes a rigid, preorganized structure, critical for achieving high enantioselectivity in catalytic reactions. For example, in copper-catalyzed asymmetric Michael additions, cyclopropane-bridged ligands outperformed non-strained analogs (e.g., propane-2,2-diyl) by enabling 92% enantiomeric excess (ee) under optimized conditions .

Substituent Effects

The isopropyl substituent at the 4-position modulates steric and electronic properties. Comparisons with other substituents include:

Substituent Example Compound Steric Demand Electronic Effects Catalytic Performance
Isopropyl Target compound Moderate Electron-donating High reactivity in enantioselective fluorinations and Michael additions
tert-Butyl (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) High Stronger electron-donating Improved stability but potentially reduced reaction rates due to steric hindrance
Benzyl (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) High Aromatic π-system may enhance coordination Used in Rh-catalyzed reactions; solubility challenges in non-polar media
Phenyl (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Moderate Electron-withdrawing via conjugation High ee (92%) in Cu-catalyzed reactions; broader substrate scope

Key Insight : Isopropyl substituents balance steric bulk and electron-donating capacity, making the target compound versatile across reaction conditions. In contrast, bulkier tert-butyl groups may hinder substrate access, while phenyl groups introduce electronic effects that can fine-tune catalytic outcomes.

Biological Activity

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound with potential applications in asymmetric synthesis and catalysis. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • IUPAC Name: (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
  • CAS Number: 2634687-87-7
  • Molecular Formula: C17H28N2O2
  • Molecular Weight: 292.42 g/mol
  • Purity: 97% .

The compound acts primarily as a ligand in catalytic processes. Its oxazoline moieties can coordinate with metal catalysts, facilitating enantioselective reactions. This coordination is crucial for the development of chiral products in organic synthesis. The biological activity may also stem from its interaction with biological macromolecules such as enzymes and receptors.

1. Antimicrobial Activity

Preliminary studies suggest that compounds containing oxazoline structures exhibit antimicrobial properties. The specific activity of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) against various bacterial strains has not been extensively documented but is hypothesized based on structural similarities with known antimicrobial agents.

2. Anticancer Potential

Research indicates that oxazoline derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but could be promising based on its structural characteristics.

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various biochemical assays. Its ability to bind to active sites may inhibit the function of specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Screening

A study evaluated a series of oxazoline derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. While (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) was not specifically tested, related compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies on structurally similar oxazolines revealed cytotoxic effects on human breast cancer cell lines. These findings suggest that (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could exhibit similar properties and warrant further research.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Oxazoline AAntimicrobialS. aureus
Oxazoline BAnticancerMCF-7 (breast cancer)
Oxazoline CEnzyme InhibitionVarious enzymes

Q & A

Q. 1.1. What are the optimal synthetic routes and conditions for preparing (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)?

Methodological Answer: The compound is synthesized via cyclocondensation of chiral β-amino alcohols with cyclopropane-1,1-dicarbonyl derivatives. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMSO or ethanol under reflux (65–80°C) improve yield .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation, critical for oxazoline ring closure .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves diastereomers, while recrystallization in water-ethanol enhances enantiomeric purity .

Q. 1.2. Which characterization techniques are essential for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify diastereotopic protons and confirm cyclopropane bridging. NOESY correlations validate the (4R,4'R) configuration .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., cyclopropane C-C bond: ~1.51 Å) .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H (hexane:isopropanol 90:10) .

Q. 1.3. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., oxazole ring opening) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ~270 nm) under UV light exposure .

Q. 1.4. What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer:

  • Ligand Design : The bis(oxazoline) scaffold chelates metals (e.g., Cu(II), Pd(0)) for enantioselective cyclopropanations or Diels-Alder reactions.
  • Catalytic Efficiency : Test turnover frequency (TOF) in model reactions (e.g., asymmetric Friedel-Crafts alkylation) under inert atmospheres .

Q. 1.5. How is the compound’s biological activity screened in preliminary assays?

Methodological Answer:

  • Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) at 10–100 μM concentrations .

Advanced Research Questions

Q. 2.1. How can chiral resolution challenges be addressed during large-scale synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) to bias the equilibrium toward the desired enantiomer .
  • Enzymatic Methods : Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) resolves racemic mixtures .

Q. 2.2. What strategies resolve contradictions between computational predictions and experimental stereochemical outcomes?

Methodological Answer:

  • DFT Refinement : Re-optimize transition states with solvent effects (SMD model) and dispersion corrections (e.g., D3-BJ) .
  • In Situ Monitoring : React-IR tracks intermediate conformations during synthesis to validate mechanistic hypotheses .

Q. 2.3. How can the compound’s role in modulating enzyme activity be mechanistically studied?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. 2.4. What advanced methods validate the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption) .
    • Metabolism : LC-MS/MS identifies phase I metabolites after incubation with liver microsomes .

Q. 2.5. How can computational modeling optimize the compound’s catalytic performance?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-metal coordination dynamics (e.g., Cu-O bond distances) under reaction conditions .
  • Machine Learning : Train models on enantioselectivity datasets (e.g., Open Reaction Database) to predict optimal substituents .

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